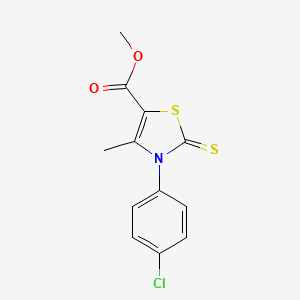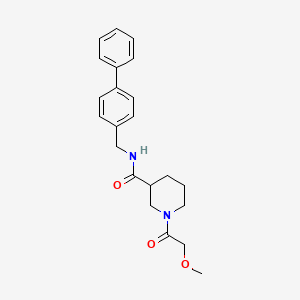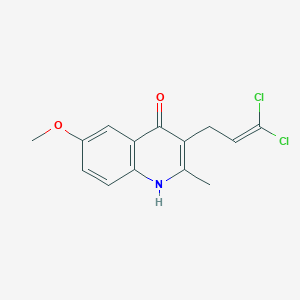![molecular formula C15H23F2N5O2 B5669235 (4R)-4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5669235.png)
(4R)-4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,N-diethyl-1-methyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound belongs to a class of compounds known for their varied applications in chemistry and pharmacology due to their complex molecular structure and functional groups. Research in this area often focuses on synthesizing new compounds with potential biological activities and studying their chemical and physical properties.
Synthesis Analysis
The synthesis of complex pyrazole-containing compounds like the one described often involves multi-component reactions, offering a green and efficient pathway. For instance, the synthesis of pyrazole derivatives using L-proline as a catalyst in water demonstrates an environmentally benign method, providing excellent yields under mild conditions (Mecadon et al., 2011). Such methodologies highlight the importance of catalyst selection and reaction conditions in obtaining desired compounds efficiently.
Molecular Structure Analysis
The molecular structure of pyrazole-related compounds reveals significant insights into their chemical behavior and potential applications. Studies often employ spectroscopic and theoretical methods to characterize these compounds, providing detailed information on their geometric parameters and electronic properties (Koca et al., 2014). Understanding the molecular structure is crucial for predicting reactivity and interactions with biological targets.
Chemical Reactions and Properties
Pyrazole derivatives are known for their versatile chemical reactivity, participating in various chemical reactions. The reactivity is significantly influenced by the substituents on the pyrazole ring, which can be tailored to achieve desired chemical transformations. For example, the use of amino acid-based ionic liquids as catalysts has shown to facilitate cleaner synthesis of pyrazole derivatives under eco-friendly conditions (Khaligh et al., 2020).
properties
IUPAC Name |
N-[(3R,5S)-5-(diethylcarbamoyl)-1-methylpyrrolidin-3-yl]-1-(difluoromethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F2N5O2/c1-4-21(5-2)14(24)12-8-10(9-20(12)3)18-13(23)11-6-7-22(19-11)15(16)17/h6-7,10,12,15H,4-5,8-9H2,1-3H3,(H,18,23)/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWQAIIUUMDOKR-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC(CN1C)NC(=O)C2=NN(C=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1C[C@H](CN1C)NC(=O)C2=NN(C=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-difluorobenzyl)-8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669155.png)
![(1S*,5R*)-3-(2-methoxyisonicotinoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669162.png)

![9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5669181.png)
![(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5669201.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5669208.png)



![1-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B5669250.png)
![4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5669255.png)
![3-{2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5669259.png)
![5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5669263.png)